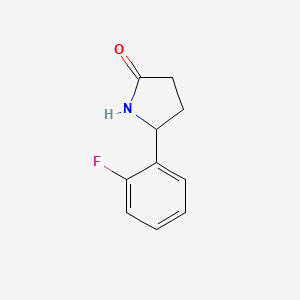

5-(2-Fluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJOUNUPRWGNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297900 | |

| Record name | 5-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314714-04-9 | |

| Record name | 5-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314714-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 2 Fluorophenyl Pyrrolidin 2 One and Its Analogues

Strategies for Pyrrolidin-2-one Ring Construction

The formation of the pyrrolidin-2-one ring is a critical step in the synthesis of these compounds. Various methodologies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization Reactions Utilizing 2-Amino-5-fluorobenzoyl Chloride and Pyrrolidine (B122466)

A classical approach to constructing the pyrrolidin-2-one ring involves the cyclization of appropriate precursors. One such method is the high-temperature condensation of an o-fluorobenzoyl chloride derivative with a substituted aniline (B41778), such as p-chloroaniline, in the presence of zinc chloride. google.com This reaction forms a benzophenone (B1666685) intermediate, which can then be further manipulated to yield the desired heterocyclic system. For instance, the reaction of o-fluorobenzoyl chloride and p-chloroaniline at elevated temperatures yields 2-amino-5-chloro-2'-fluorobenzophenone. google.com While this specific example leads to a benzophenone, the underlying principle of amide bond formation followed by cyclization is a fundamental strategy in heterocycle synthesis.

Application of Donor-Acceptor Cyclopropanes in Pyrrolidin-2-one Synthesis

A more contemporary and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.govnih.gov This approach utilizes the reactivity of DA cyclopropanes as 1,4-C,C-dielectrophiles, which react with primary amines (acting as 1,1-dinucleophiles). nih.govnih.gov The process typically involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by a primary amine, such as an aniline or benzylamine, to form a γ-amino ester intermediate. nih.govnih.gov This intermediate then undergoes in situ lactamization and subsequent dealkoxycarbonylation to afford the desired 1,5-disubstituted pyrrolidin-2-one. nih.govnih.gov

This method offers a broad scope of applicability, allowing for the use of various substituted anilines, benzylamines, and other primary amines, as well as a wide range of DA cyclopropanes with different donor and acceptor groups. nih.gov For example, the reaction of dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate with 4-nitroaniline (B120555) in the presence of nickel perchlorate (B79767) hexahydrate yields 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one. mdpi.com Another variation involves the opening of the DA cyclopropane ring with an azide (B81097) ion, followed by subsequent reaction steps to form the pyrrolidin-2-one ring. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate | 4-nitroaniline | Ni(ClO₄)₂∙6H₂O | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | mdpi.com |

| Donor-Acceptor Cyclopropanes | Primary Amines (Anilines, Benzylamines) | Lewis Acid | 1,5-Substituted Pyrrolidin-2-ones | nih.govnih.gov |

| Donor-Acceptor Cyclopropanes | Azide Ion | - | 1,5-Substituted Pyrrolidin-2-ones | mdpi.comnih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. tandfonline.com Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine derivatives. tandfonline.com One notable example is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which allows for the one-step synthesis of structurally diverse pyrrolidines from simple precursors. acs.org Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ, with various dipolarophiles. nih.govacs.org This method can be catalyzed by various metal complexes or organocatalysts and allows for the creation of multiple stereocenters in a single step. acs.orgmappingignorance.org For instance, a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones can yield pyrrolidine-2-carboxylates. tandfonline.com

Fluorination Techniques and Their Integration in Pyrrolidin-2-one Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. youtube.com Therefore, the development of efficient fluorination techniques is of great interest. In the context of pyrrolidin-2-one synthesis, fluorination can be achieved either by using fluorinated building blocks or by introducing fluorine at a later stage of the synthesis.

One common method for introducing fluorine is through deoxyfluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST) or the more recent and safer 2-pyridinesulfonyl fluoride (B91410) (PyFluor). sigmaaldrich.com PyFluor has been shown to be highly chemoselective for the fluorination of a wide range of alcohols, producing significantly fewer elimination byproducts compared to DAST. sigmaaldrich.com The synthesis of fluorinated building blocks often involves either electrophilic or nucleophilic fluorination methods. youtube.com Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine into electron-rich systems, while nucleophilic fluorinating agents, such as alkali metal fluorides, are used to displace leaving groups. youtube.com Trifluoroacetic acid (TFA) is a versatile reagent in organic synthesis and can serve as a precursor to other fluorinated compounds. wikipedia.org

Asymmetric Synthesis and Stereoselective Approaches

The stereochemistry of the pyrrolidin-2-one core is often crucial for its biological activity. Therefore, the development of asymmetric and stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis of Chiral Pyrrolidin-2-one Derivatives

Several strategies have been developed for the enantioselective synthesis of chiral pyrrolidin-2-one derivatives. One approach involves the use of chiral catalysts in cycloaddition reactions. For example, a formal [3+2] cycloaddition reaction between C(3)-substituted indoles and 2-amidoacrylates catalyzed by a (R)-BINOL•SnCl4 complex can produce pyrroloindolines with high enantioselectivity. caltech.edu

Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This reaction is highly stereo- and regioselective and can generate up to four new contiguous stereocenters. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been developed for this transformation. mappingignorance.org For instance, an amino-controlled regiodivergent asymmetric synthesis of CF3-containing spiro-pyrrolidine-pyrazolone compounds has been described, where the choice of an alkaloid-derived or a cyclohexanediamine-derived squaramide catalyst dictates the regiochemical outcome. acs.org

Furthermore, transaminases have been employed in a biocatalytic approach for the asymmetric synthesis of 2-substituted pyrrolidines. researchgate.net This method utilizes the transaminase to resolve a racemic mixture or to perform an asymmetric transformation, leading to the desired enantiomer with high enantiomeric excess. researchgate.net

| Method | Catalyst/Reagent | Key Feature | Reference |

| Formal [3+2] Cycloaddition | (R)-BINOL•SnCl4 | High enantioselectivity in pyrroloindoline synthesis. | caltech.edu |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts or Organocatalysts | Creation of multiple stereocenters with high control. | mappingignorance.org |

| Regiodivergent Asymmetric Synthesis | Squaramide Catalysts | Catalyst-controlled regioselectivity. | acs.org |

| Biocatalytic Asymmetric Synthesis | Transaminases | High enantiomeric excess for chiral pyrrolidines. | researchgate.net |

Control of Diastereoselectivity in Multi-Substituted Pyrrolidin-2-ones

The stereoselective synthesis of multi-substituted pyrrolidin-2-ones is a significant area of research, as the spatial arrangement of substituents dramatically influences the biological activity of these compounds. Various strategies have been developed to control diastereoselectivity, including substrate control, reagent control, and catalyst control.

One effective method involves the use of chiral auxiliaries. For instance, the reaction of N-tert-butanesulfinyl imines with ethyl 4-nitrobutanoate under basic conditions yields β-nitroamine derivatives. ua.es Although these intermediates are formed as a 1:1 mixture of epimers, subsequent reduction of the nitro group and concomitant γ-lactam formation leads to 5-(1-aminoalkyl)-2-pyrrolidones as a mixture of diastereoisomers. ua.es The diastereoselectivity of this cyclization step can be influenced by the nature of the substituents and the reaction conditions.

Another approach is the diastereoselective addition of nucleophiles to chiral imines. A one-pot, four-step protocol for the synthesis of N-protected pyrrolidines has been developed with high yields and excellent diastereoselectivity. nih.gov This method involves the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. nih.gov The stereochemistry of the newly formed stereocenter can be controlled by the choice of the chiral auxiliary on the imine. nih.gov

Multifunctional catalysis also plays a crucial role in controlling diastereoselectivity. The vinylogous Michael addition of α,β-unsaturated ketones to nitro-olefins, for example, can be catalyzed by chiral organocatalysts to produce highly substituted pyrrolidin-2-ones with high diastereo- and enantioselectivity. nih.gov Similarly, the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool for the diastereoselective synthesis of spiro-pyrrolidine derivatives. uri.edu The regioselectivity and diastereoselectivity of this reaction can be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile. uri.edu

A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, which proceeds with complete diastereoselectivity in most cases. beilstein-journals.org This strategy highlights the potential for cascade reactions to construct complex molecular architectures with a high degree of stereocontrol. beilstein-journals.org

Table 1: Diastereoselective Synthesis of Substituted Pyrrolidin-2-ones

| Reaction Type | Key Features | Diastereomeric Ratio | Reference |

|---|---|---|---|

| Addition to N-tert-butanesulfinyl imines | Formation of β-nitroamine derivatives followed by cyclization. | 1:1 for nitroamine, diastereomeric mixture for pyrrolidone. | ua.es |

| Addition to chiral sulfinimine | One-pot, four-step protocol. | up to 97:3 | nih.gov |

| Ugi/Nucleophilic Substitution | One-pot synthesis of pyrrolopiperazine-2,6-diones. | Complete diastereoselectivity observed for the final products. | acs.org |

| Cascade Double Michael Addition | Synthesis of functionalized cyclohexanones. | Complete diastereoselectivity in most cases. | beilstein-journals.org |

Optimization of Reaction Conditions and Yields

The efficiency and yield of pyrrolidin-2-one synthesis are highly dependent on the optimization of reaction conditions, particularly the choice of solvent, temperature, and catalyst system.

The selection of an appropriate solvent is critical for maximizing the yield of pyrrolidin-2-one synthesis. For instance, in the synthesis of newly substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles, ethanol (B145695) was found to be the preeminent solvent compared to others like methanol, acetonitrile, and DMF. researchgate.net The influence of temperature is also significant; in the same study, conducting the reaction under reflux conditions in ethanol resulted in a substantially higher yield (82%) compared to performing it at room temperature (13%). researchgate.net However, further extending the reaction time under reflux did not lead to an improved yield, indicating that an optimal reaction time exists for a given temperature. researchgate.net

In another example, the synthesis of benzylpyrazolyl coumarin (B35378) and quinolinone derivatives was optimized by screening different solvents and temperatures. researchgate.net It was observed that using polyethylene (B3416737) glycol (PEG) as a green solvent in conjunction with an alum catalyst at 100°C provided an excellent yield in a very short reaction time. researchgate.net A decrease in yield was noted when the temperature was varied from the optimal 100°C, and the reaction did not proceed without a catalyst even at 120°C. researchgate.net This underscores the interplay between solvent, temperature, and catalysis in achieving high product yields.

Table 2: Effect of Solvent and Temperature on Product Yield

| Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 3a-(1H-[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazole-10-carboxamide | Ethanol | Room Temperature | 13 | researchgate.net |

| Synthesis of 3a-(1H-[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazole-10-carboxamide | Ethanol | Reflux | 82 | researchgate.net |

| Synthesis of benzylpyrazolyl coumarin derivatives | PEG | 100 | 97 | researchgate.net |

| Synthesis of benzylpyrazolyl coumarin derivatives | PEG | 80 | Lower than 97 | researchgate.net |

| Synthesis of benzylpyrazolyl coumarin derivatives | PEG | 120 | Lower than 97 | researchgate.net |

The development of efficient catalyst systems is paramount for the synthesis of pyrrolidin-2-ones and their analogues. A variety of catalysts, ranging from simple bases to complex organocatalysts, have been employed to enhance reaction rates and yields.

For the α-arylation of substituted pyrrolidines, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a base in a redox-neutral functionalization process. rsc.org Proline and its derivatives have emerged as powerful chiral organocatalysts. nih.gov The secondary amine of proline can form enamines with enolizable carbonyl compounds, while the carboxylic acid can coordinate with an electrophile, guiding the reaction stereoselectively. nih.gov To overcome the low solubility of proline in organic solvents, various prolinamides and other derivatives have been synthesized and successfully applied in asymmetric reactions. nih.gov

"Green" catalysts are also gaining prominence. Alum [KAl(SO4)2·12H2O] has been demonstrated as an efficient and environmentally benign catalyst for the synthesis of benzylpyrazolyl coumarin and quinolinone derivatives, particularly when paired with polyethylene glycol as a green solvent. researchgate.net In a different approach, Fe3O4@L-arginine has been utilized as a reusable magnetic organocatalyst for the synthesis of polysubstituted 2-pyrrolidinones, offering advantages in terms of catalyst recovery and reuse. researchgate.net The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, and their application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been demonstrated with excellent yields and enantioselectivities. rsc.org

Table 3: Catalyst Systems for Pyrrolidin-2-one Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| DABCO | α-Arylation of pyrrolidines | Base for redox-neutral functionalization. | rsc.org |

| Proline and derivatives | Asymmetric synthesis | Chiral organocatalyst, controls stereoselectivity. | nih.gov |

| Alum [KAl(SO4)2·12H2O] | Multicomponent reactions | Green, efficient, and environmentally benign. | researchgate.net |

| Fe3O4@L-arginine | Synthesis of polysubstituted 2-pyrrolidinones | Reusable magnetic organocatalyst. | researchgate.net |

| Chiral cis-2,5-disubstituted pyrrolidines | Enantioselective Michael addition | High yields and enantioselectivities. | rsc.org |

Post-Synthetic Functionalization of the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold serves as a versatile template for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Post-synthetic functionalization can be achieved through various reactions targeting different positions of the pyrrolidin-2-one ring.

One common strategy is the functionalization at the α-position to the carbonyl group. Redox-neutral α-C–H functionalization of pyrrolidines has been reported, enabling the introduction of aryl groups. rsc.org This method often requires the subsequent removal of a functional group on the nitrogen atom to obtain the desired α-substituted pyrrolidine. rsc.org

Ring contraction and ring-opening reactions also provide pathways for functionalization. A selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. nih.gov Furthermore, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives, which serve as synthons for further functionalization. nih.govscilit.com A highly regioselective method for the synthesis of new fused pyridine (B92270) derivatives has been developed based on the reaction of 1,1-diethoxybutane (B1585066) derivatives with aromatic and heterocyclic nucleophiles, which involves a pyrrolidine ring-closure/ring-opening sequence. acs.org

Structure Activity Relationship Sar Investigations of 5 2 Fluorophenyl Pyrrolidin 2 One Derivatives

Influence of Fluorination on Molecular Recognition and Target Engagement

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance key pharmacological properties. nih.gov Fluorine's unique characteristics, such as its small size (mimicking hydrogen) and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, bioavailability, and binding affinity to target proteins. ontosight.aiontosight.ai In the context of 5-(2-Fluorophenyl)pyrrolidin-2-one, the fluorine atom on the phenyl ring is a critical determinant of its interaction with biological targets.

The position of the fluorine atom on the phenyl ring—ortho, meta, or para—significantly alters the electronic properties of the aromatic system, which in turn affects target engagement. Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (σ-effect) and a weaker electron-donating resonance effect (π-donation) due to its lone pairs. csbsju.edu The interplay of these effects varies with the substituent's position.

Ortho-Position: The fluorine atom in this compound is in the ortho position. Here, the inductive effect is most pronounced due to proximity to the point of attachment, while the resonance effect directs electron density primarily to the ortho and para positions. This creates a unique electronic distribution and steric profile that directly influences how the molecule fits into a binding pocket.

Meta-Position: A fluorine atom at the meta-position would exert a strong inductive-withdrawing effect but its resonance donation would not reach the carbon atom attached to the pyrrolidinone ring. This generally results in a more electron-deficient ring compared to the ortho or para isomers.

Para-Position: In the para-position, both inductive and resonance effects are significant. The resonance effect donates electron density to the ring, partially offsetting the inductive withdrawal. csbsju.edu Studies on fluorinated benzenes show that electrophilic substitution is strongly directed to the para position, highlighting the electronic influence of a para-fluoro substituent. csbsju.edu

The specific location of the fluorine atom can positively or negatively impact binding affinity, as seen in studies of other fluorinated compounds where positional changes drastically alter docking scores with target proteins. nih.gov

| Fluorine Position | Dominant Electronic Effects | Predicted Impact on Target Interaction |

|---|---|---|

| Ortho (2-position) | Strong inductive withdrawal; moderate resonance donation; potential for steric hindrance and intramolecular interactions. | Creates a specific electrostatic and steric profile that can be tailored for a particular binding site. |

| Meta (3-position) | Primarily strong inductive withdrawal with minimal resonance effect at the point of attachment. | Leads to a more electron-poor phenyl ring, potentially altering key electrostatic interactions with the target. |

| Para (4-position) | Strong inductive withdrawal partially counteracted by resonance donation. | Influences long-range interactions and the overall polarity of the molecule's face. csbsju.edu |

Increasing the number of fluorine substituents on the phenyl ring further modifies the molecule's properties. The introduction of additional fluorine atoms generally enhances lipophilicity, which can improve membrane permeation. nih.gov However, the effects on target binding are complex.

Studies on non-covalent interactions have shown that pentafluorophenyl groups engage in different stacking interactions compared to their non-fluorinated phenyl counterparts. rsc.org While phenyl groups often adopt edge-to-face contacts, the electron-poor pentafluorophenyl rings tend to form partially or fully stacked parallel geometries. rsc.org This change in preferred interaction geometry, driven by altered electrostatic potential, means that polyfluorinated derivatives of 5-phenylpyrrolidin-2-one (B1266415) could adopt entirely different binding modes within a target protein. Research on other molecular scaffolds has demonstrated that tri-fluorinated derivatives can exhibit increased binding affinity, suggesting that multiple fluorine substitutions can be a viable optimization strategy. nih.gov

| Substitution Pattern | Key Physicochemical Changes | Effect on Molecular Interactions |

|---|---|---|

| Monofluoro | Localized change in electronic character. csbsju.edu | Introduces polarity and potential for specific hydrogen bond acceptance. |

| Difluoro | Increased lipophilicity; significant alteration of the ring's quadrupole moment. | Can induce significant conformational changes and alter stacking preferences. beilstein-journals.org |

| Polyfluoro (e.g., Pentafluoro) | Greatly increased lipophilicity; creation of a highly electron-poor aromatic π-system. | Favors face-to-face π-stacking with electron-rich aromatic systems, altering binding geometry. rsc.org |

Impact of Substituents on the Pyrrolidin-2-one Ring on Biological Activity

The pyrrolidin-2-one ring is not merely a passive scaffold; substitutions on its nitrogen and carbon atoms are critical for defining the biological activity and target selectivity of the molecule. mdpi.com

The nitrogen atom of the pyrrolidin-2-one lactam is a common site for modification. Synthesizing derivatives with different substituents at this N-1 position has proven to be a highly effective strategy for modulating pharmacological activity. mdpi.comnih.gov Research has shown that introducing aryl or benzyl (B1604629) groups at this position can produce compounds with potent and selective activity against a range of important drug targets. nih.gov For example, 1,5-diarylpyrrolidin-2-ones have been identified as selective inhibitors of histone deacetylases (HDACs) and cannabinoid receptor 1 (CB1). mdpi.com In contrast, attaching a benzyl group to the nitrogen has led to the discovery of antagonists for the dual orexin (B13118510) receptor. nih.gov

| N-Substituent Type | Example Biological Target | Reference |

|---|---|---|

| Aryl (e.g., Substituted Phenyl) | Histone Deacetylases (HDACs), Cannabinoid Receptor 1 (CB1), Cyclin-Dependent Kinase 2 (CDK2) | mdpi.comnih.gov |

| Benzyl | Dual Orexin Receptor, Calcitonin Gene-Related Peptide (CGRP) Type I Receptor | nih.gov |

| Unsubstituted (N-H) | Serves as a synthetic precursor for further functionalization. | researchgate.net |

Substitutions at the carbon atoms of the pyrrolidinone ring provide another layer of SAR control.

C-3 and C-4 Positions: The stereochemistry of substituents at the C-3 and C-4 positions is crucial for determining biological activity. nih.gov Synthetic methods used to create the pyrrolidinone ring can introduce substituents at the C-3 position, such as ester groups. However, SAR studies have often found that these groups must be removed to achieve the desired pharmacological effect, indicating that an unsubstituted C-3 position may be preferred for certain targets. mdpi.comnih.gov Substituents at the C-4 position have been shown to influence the "puckering" or conformation of the five-membered ring, which can impact the spatial orientation of the other substituents and affect target binding. nih.gov

C-5 Position: The substituent at the C-5 position is a major determinant of a compound's activity profile. In the parent molecule, this is the 2-fluorophenyl group. The aromatic nature of this substituent is often key for interactions such as π-stacking within the target's binding site. The identity of this group is critical; for instance, replacing a phenyl group with other aryl, heteroaryl (like furan (B31954) or thiophene), or alkenyl groups results in significant changes in activity and yield during synthesis. nih.gov This highlights the importance of the C-5 substituent in anchoring the molecule to its biological target.

Stereochemical Determinants of Biological Activity

Stereochemistry is a paramount factor in the biological activity of pyrrolidine (B122466) derivatives. nih.gov Because drugs interact with chiral biological macromolecules like proteins and enzymes, different stereoisomers of a compound can exhibit vastly different pharmacological profiles. nih.gov

The pyrrolidinone ring contains at least one stereocenter at the C-5 position. The absolute configuration (R or S) at this carbon can be the deciding factor for potency. In studies of related compounds, the natural (S)-configuration at C-5 was found to be significantly more active than its corresponding enantiomer, a difference that can be attributed to a more favorable binding orientation in the active site or stereoselective cellular uptake. nih.gov

| Chiral Center | Stereochemical Consideration | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Absolute Configuration (R vs. S) | Often, one enantiomer is significantly more potent due to optimal fit in the chiral binding pocket of the target protein. | nih.gov |

| C-3 and C-4 | Relative Stereochemistry (cis vs. trans) | Affects the overall 3D shape and conformation (ring pucker) of the pyrrolidinone ring, influencing the orientation of other key substituents. | nih.gov |

| Overall Molecule | Diastereomers | Different diastereomers can have distinct physical properties and may be metabolized or transported differently, leading to varied activity. | nih.gov |

Chiral Configuration and Enantioselectivity in Molecular Interactions

The C5 position of the this compound scaffold is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(2-Fluorophenyl)pyrrolidin-2-one and (S)-5-(2-Fluorophenyl)pyrrolidin-2-one. This stereoisomerism is a critical determinant of biological activity, as the three-dimensional arrangement of substituents significantly influences molecular interactions with chiral biological targets such as receptors and enzymes.

In the broader class of pyrrolidin-2-one derivatives, enantioselectivity is a well-documented phenomenon. For instance, in the case of the anticonvulsant drug levetiracetam, which features a pyrrolidin-2-one core, the (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is significantly less potent. This difference in activity is attributed to the specific stereochemical requirements of its binding site, the synaptic vesicle protein 2A (SV2A).

While specific enantioselectivity studies on this compound are not extensively reported in publicly available literature, it is a reasonable hypothesis, based on established principles of medicinal chemistry and SAR of related compounds, that the two enantiomers would exhibit different biological activities. The spatial orientation of the 2-fluorophenyl group in relation to the pyrrolidin-2-one ring would dictate the precise fit and interaction with a biological target. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts highlights the importance of stereochemistry in the application of pyrrolidine derivatives. nih.gov

Table 1: Hypothetical Enantioselectivity of this compound Based on Analogues

| Enantiomer | Hypothetical Activity | Rationale (Based on Analogues like Levetiracetam) |

| (S)-5-(2-Fluorophenyl)pyrrolidin-2-one | Potentially higher affinity for a specific biological target | The (S)-configuration often dictates the optimal spatial arrangement for binding to targets like SV2A. |

| (R)-5-(2-Fluorophenyl)pyrrolidin-2-one | Potentially lower affinity for the same biological target | The alternative stereochemistry may result in steric hindrance or a non-ideal orientation for target interaction. |

Conformational Analysis and Pseudorotation Effects

The five-membered pyrrolidin-2-one ring is not planar and exists in various conformations. This conformational flexibility is described by the concept of pseudorotation, where the ring puckering moves around the ring in a wave-like motion. The pyrrolidine ring can adopt several low-energy conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by this compound is influenced by the steric and electronic properties of the 2-fluorophenyl substituent. spirochem.com

The conformation of the molecule plays a crucial role in its biological activity as it determines the spatial disposition of the pharmacophoric groups. The relative orientation of the 2-fluorophenyl group with respect to the lactam ring (the pyrrolidin-2-one) can affect its ability to fit into a receptor's binding pocket. The fluorine atom, with its high electronegativity and relatively small size, can influence the conformational preference through intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

Computational modeling and spectroscopic techniques, such as NMR spectroscopy, are valuable tools for studying the conformational landscape of such molecules. Understanding the preferred conformations of this compound is essential for designing more potent and selective analogues. The non-planar nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional space, which can be advantageous for achieving high-affinity binding to biological targets. spirochem.com

Bioisosteric Replacements of Pyrrolidin-2-one and Phenyl Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. ipinnovative.comnih.gov In the context of this compound, both the pyrrolidin-2-one ring and the 2-fluorophenyl moiety can be subjected to bioisosteric replacements to optimize the compound's pharmacological profile.

Heterocyclic Analogues and Their SAR Profiles

The pyrrolidin-2-one ring itself can be replaced by other five- or six-membered heterocyclic systems to explore different regions of chemical space and to modulate properties such as hydrogen bonding capacity, polarity, and metabolic stability. For instance, replacing the pyrrolidin-2-one with a pyrrolidine-2,5-dione (succinimide) has been a successful strategy in the development of anticonvulsant drugs like ethosuximide. mdpi.com The introduction of additional nitrogen atoms, as in imidazolidinones or pyrimidinones, can also be explored.

Table 2: Potential Bioisosteric Replacements for this compound and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on SAR |

| Pyrrolidin-2-one | Pyrrolidine-2,5-dione | Introduce additional hydrogen bond acceptor; mimic existing anticonvulsants. | May enhance anticonvulsant activity. |

| Pyrrolidin-2-one | Imidazolidin-2-one | Introduce additional hydrogen bond donor/acceptor. | Altered polarity and binding interactions. |

| 2-Fluorophenyl | Pyridyl | Introduce a nitrogen atom to modulate basicity and solubility. | Potential for improved water solubility and new hydrogen bonding interactions. |

| 2-Fluorophenyl | Thienyl | Alter aromaticity and lipophilicity. | May improve blood-brain barrier penetration or target affinity. |

Comparative Analysis with Non-Fluorinated Counterparts

The introduction of a fluorine atom onto a phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net The fluorine atom can block sites of metabolism, thereby increasing the drug's half-life. Its high electronegativity can also lead to more favorable interactions with the biological target through the formation of hydrogen bonds or dipole-dipole interactions.

Table 3: Predicted Comparative Properties of Fluorinated vs. Non-Fluorinated Analogues

| Property | 5-Phenylpyrrolidin-2-one (Non-Fluorinated) | This compound (Fluorinated) | Expected Impact of Fluorination |

| Metabolic Stability | Potentially susceptible to aromatic hydroxylation. | Fluorine can block metabolic sites, leading to increased stability. | Increased half-life and bioavailability. |

| Binding Affinity | Baseline affinity for a given target. | The electronegative fluorine may form additional favorable interactions with the target. | Potentially increased potency. |

| Lipophilicity (LogP) | Lower lipophilicity compared to the fluorinated analogue. | Fluorine substitution generally increases lipophilicity. | May affect solubility and membrane permeability. |

Mechanistic Elucidation of Molecular and Cellular Interactions of 5 2 Fluorophenyl Pyrrolidin 2 One and Its Derivatives

Investigation of Enzyme Inhibition Profiles

The unique structure of 5-(2-Fluorophenyl)pyrrolidin-2-one, featuring a pyrrolidin-2-one core, has prompted investigations into its and its derivatives' potential as inhibitors of various enzymes and receptors critical in cellular signaling and disease pathways.

NTRK Receptor Inhibition (TrkA)

The Tropomyosin receptor kinase (Trk) family, particularly TrkA, plays a crucial role in cell proliferation and differentiation and has emerged as a significant target in cancer therapy. While direct studies on this compound are limited, the pyrrolidin-2-one scaffold is a recognized component in the design of Trk inhibitors. Patents for TrkA kinase inhibitors have included pyrrolidin-2-one in the synthesis schemes of inhibitory compounds. google.com Furthermore, pyrrolo[2,3-d]pyrimidine derivatives incorporating a pyrrolidin-2-one moiety have been explored as Trk inhibitors, suggesting the potential for this class of compounds to interact with the TrkA receptor. epo.org

Histone Deacetylase (HDAC) Activity Modulation

Histone deacetylases (HDACs) are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. The pyrrolidin-2-one structure has been investigated as a scaffold for HDAC inhibitors. Research on 5-membered cyclic hydroxamic acids has demonstrated that modifications of the pyrrolidin-2-one ring can lead to compounds with HDAC inhibitory activity. tandfonline.comresearchgate.net Additionally, patents for indole (B1671886) derivatives as HDAC inhibitors have listed pyrrolidin-2-one as a potential heterocyclic group, underscoring its relevance in the development of novel HDAC modulators. google.com

Cannabinoid Receptor 1 (CB1) Modulation

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor involved in neurotransmitter release and synaptic plasticity. nih.gov Despite extensive research into CB1 receptor modulators, a direct link between this compound or its close derivatives and CB1 receptor modulation has not been established in the reviewed literature.

Cyclin-Dependent Kinase (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its over-activation is a hallmark of many cancers. researchgate.net Structure-based design of CDK inhibitors has led to the development of various compounds, including those with a pyrrolidin-2-one core. One such example is (R)-(2-amino-9H-purin-6-yloxymethyl)pyrrolidin-2-one, a compound designed to competitively inhibit ATP binding to CDK2. capes.gov.brnih.gov This highlights the potential of pyrrolidin-2-one derivatives to function as CDK2 inhibitors.

| Compound | Target | Activity | Reference |

| (R)-(2-amino-9H-purin-6-yloxymethyl)pyrrolidin-2-one | CDK2 | Inhibitor | capes.gov.brnih.gov |

Tankyrase Enzyme Modulation

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt/β-catenin signaling. google.comgoogleapis.com The development of tankyrase inhibitors is an active area of research. Patent literature for tetrazolo quinoxaline (B1680401) derivatives as tankyrase inhibitors discloses the potential for substituents to form a pyrrolidin-2-one ring, suggesting that this scaffold can be incorporated into molecules targeting tankyrase enzymes. google.comgoogleapis.com

Cholinesterase (AChE, BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Several studies have focused on pyrrolidin-2-one derivatives as potent AChE inhibitors. nih.govtandfonline.comresearchgate.net A notable lead compound, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, which contains both the pyrrolidin-2-one and a fluorophenyl group, has shown significant anti-Alzheimer's properties. tandfonline.comresearchgate.net In silico studies, including molecular docking and dynamics simulations, have been employed to design and predict the activity of novel pyrrolidin-2-one derivatives as AChE inhibitors. nih.govtandfonline.comresearchgate.net

| Derivative Class | Target | Predicted Activity | Reference |

| Pyrrolidin-2-one derivatives | AChE | Potent inhibitors with low micromolar IC50 values | nih.govtandfonline.comresearchgate.net |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE | High docking score, potential stable complex formation | nih.govresearchgate.net |

| 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one | AChE | High docking score, potential stable complex formation | nih.govresearchgate.net |

Protein Kinase G (PknG) Interaction in Mycobacterial Targets

Protein Kinase G (PknG) is a eukaryotic-like serine/threonine kinase that is considered essential for mycobacteria to survive within host macrophages by preventing the fusion of the phagosome with the lysosome. nih.govresearchgate.netnih.gov As such, inhibitors of PknG are of significant interest as potential anti-mycobacterial agents. nih.gov However, based on a review of the available scientific literature, no specific research findings were identified that describe the direct interaction of this compound or its close derivatives with mycobacterial Protein Kinase G. While other compounds containing a fluorophenyl moiety have been investigated as kinase inhibitors, their core structures are not based on the pyrrolidin-2-one scaffold. nih.gov

Modulation of Ion Channel Activity

The L-type voltage-gated calcium channel Cav1.2 is a critical component in cardiac function and smooth muscle contraction. reactionbiology.comnih.gov Its modulation is a key mechanism for many therapeutic agents. nih.gov Despite the importance of this channel, a thorough search of scientific databases and literature did not yield any studies detailing the interaction of this compound or its derivatives with the Cav1.2 channel. Therefore, information regarding the specific binding or functional effects on this channel is not currently available.

Voltage-gated sodium channels, such as NaV1.4 and NaV1.5, are fundamental for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. frontiersin.orgnih.govnih.gov Inhibitors of these channels can have significant physiological effects. semanticscholar.org However, there is currently no published research or proposed mechanism describing the effects of this compound or its derivatives on the activity of voltage-gated sodium channels.

Receptor Binding and Signaling Pathway Analysis

Research into derivatives of this compound has revealed significant activity at serotonin (B10506) receptors. Specifically, the compound 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine, also known as [18F]-2FP3, has been identified as a potent and selective antagonist for the 5-HT7 serotonin receptor. nih.gov

In vitro binding assays using Chinese Hamster Ovary (CHO) cells that were transfected with human recombinant 5-HT receptors established the high affinity of this derivative for the 5-HT7 receptor. nih.gov The binding affinity (Kd) was determined to be 1.43 nM. nih.gov Notably, the compound displayed low affinity for other serotonin receptor subtypes, specifically 5-HT1A and 5-HT6, underscoring its selectivity. nih.gov Further studies in rat brain tissue showed that the binding of [18F]-2FP3 was effectively inhibited by a known selective 5-HT7 receptor antagonist, SB269970, confirming its mechanism of action at this specific receptor. nih.gov

Table 1: Binding Affinity of a this compound Derivative at Serotonin Receptors

| Compound | Receptor Target | Binding Affinity (Kd) | Activity |

|---|---|---|---|

| 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine | 5-HT7 | 1.43 nM | Antagonist |

| 5-HT1A | Little Affinity | - | |

| 5-HT6 | Little Affinity | - |

Data sourced from in vitro binding studies with transfected CHO cells. nih.gov

Alpha-adrenergic receptors are key targets in the regulation of vascular tone and other physiological processes. nih.gov An extensive review of the scientific literature found no specific data on the binding affinity or functional modulation of this compound or its direct derivatives at any subtype of alpha-adrenergic receptors. While other classes of compounds containing a fluorophenyl group have been studied for their effects on these receptors, the specific pharmacology of the this compound scaffold in this context remains uncharacterized. nih.gov

Cellular Biological Responses in In Vitro Models

The in vitro biological activities of this compound and related pyrrolidinone derivatives have been a subject of significant research, revealing their potential as modulators of key cellular processes, particularly in the context of cancer and infectious diseases.

Derivatives of the pyrrolidinone scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of human cancer cell lines.

A549 (Human Lung Carcinoma): Certain 5-oxopyrrolidine derivatives have shown potent anticancer activity against A549 cells. nih.gov For instance, a derivative featuring a 5-nitrothiophene substituent (Compound 21) was identified as a promising candidate. nih.gov In another study, novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized, and one compound (9e) displayed strong cytotoxicity against the A549 cell line, inducing late-stage apoptosis. nih.gov This apoptotic effect was linked to the activation of the mitochondrial pathway. nih.gov Additionally, synthetic 2,3-arylpyridylindole derivatives have been shown to induce cytotoxicity in A549 cells, with IC50 values as low as 0.87 µM. nih.gov

MCF-7 (Human Breast Adenocarcinoma): Dihydropyrrol-2-one derivatives have been evaluated for their bioactivities against MCF-7 cells, among others. nih.gov A specific pyrrolo[2,3-d]pyrimidine derivative (10b) showed strong cytotoxic activity against MCF-7 cells with an IC50 value of 1.66 µM. nih.gov

HT-29 (Human Colon Adenocarcinoma): Pyrrolopyrimidine derivatives have been evaluated for their anticancer mechanisms in HT-29 cells. nih.gov Two compounds, in particular, exhibited significant antiproliferative activity, with IC50 values of 4.17 µM and 2.96 µM, and were found to induce apoptosis. nih.gov

HepG2 (Human Liver Carcinoma): Novel ferrocene (B1249389) derivatives have been studied for their effects on hepatocellular carcinoma (HCC) cells, including HepG2. mdpi.com One of these derivatives demonstrated the most potent and selective anti-HCC activity, inducing apoptosis through the mitochondrial pathway. mdpi.com

Interactive Table: Anticancer Activity of Pyrrolidinone Derivatives

| Compound Type | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| 5-Oxopyrrolidine derivative (21) | A549 | Anticancer | - | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 | Cytotoxicity, Apoptosis | 4.55 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 | Cytotoxicity | 1.66 µM | nih.gov |

| Pyrrolopyrimidine derivative (5) | HT-29 | Antiproliferative, Apoptosis | 4.17 µM | nih.gov |

| Pyrrolopyrimidine derivative (8) | HT-29 | Antiproliferative, Apoptosis | 2.96 µM | nih.gov |

| Ferrocene derivative (1) | HepG2 | Anti-HCC, Apoptosis | - | mdpi.com |

| Dihydropyrrol-2-one (5s) | A549, MCF-7 | Antiproliferative | 0.9–2.4 μM | nih.gov |

A key mechanism through which pyrrolidinone derivatives exert their anticancer effects is the disruption of the cell cycle, often leading to arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle and proliferating.

G0/G1 Phase Arrest: Dihydropyrrol-2-one derivatives have been identified as novel agents that cause cell cycle arrest in the G0/G1 phase. nih.gov One potent compound, 5q, was found to arrest the cellular proliferating cycle from progressing from the G0/G1 to the S phase by modulating the levels of key regulatory proteins like p53, p21, and cyclin D1. nih.gov Other studies on different heterocyclic compounds have also highlighted G0/G1 arrest as a primary mechanism. mdpi.commdpi.com For example, certain ferrocene derivatives induce G0/G1 arrest in hepatocellular carcinoma cells by downregulating cyclin D1/CDK4. mdpi.com Similarly, some natural compounds can trigger G0/G1 arrest in non-small-cell lung cancer. mdpi.com The protein p21, a cyclin-dependent kinase inhibitor, plays a crucial role in this process by blocking the cell cycle in the G1 phase. nih.govnih.gov

G2/M Phase Arrest: While G1/G0 arrest is common, some derivatives can also halt the cell cycle at the G2/M checkpoint. For example, certain pyrrolopyrimidine derivatives were found to arrest HT-29 colon cancer cells at the G2/M phase. nih.gov Other compounds, like genistein, have been shown to induce G2/M arrest in bladder cancer cells by down-regulating cyclin A and B1 levels. mdpi.com

The ability of these compounds to halt cell cycle progression underscores their potential as antiproliferative agents. nih.govtocris.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). youtube.com In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, allowing malignant cells to evade apoptosis. youtube.comnih.gov

Pyrrolidinone and related heterocyclic derivatives can induce apoptosis by altering the expression of these regulatory proteins.

Downregulation of Bcl-2: One study on a pyrrolo[2,3-d]pyrimidine derivative (compound 9e) found that it reduced the expression of the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. nih.gov This reduction in Bcl-2 levels contributes to the activation of the mitochondrial apoptotic pathway. nih.gov

Modulation of Bcl-2 Family Proteins: The same study also showed an enhanced expression of the pro-apoptotic protein Bax. nih.gov The balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax is critical for determining a cell's fate. nih.gov Other studies on different heterocyclic compounds have also shown a decrease in Bcl-2 expression and an increase in BAX, leading to apoptosis. nih.govmdpi.com For instance, certain pyrrolopyrimidine derivatives decreased BCL-XL and MCL-1 protein levels while increasing BAX, PUMA, and BIM expression in HT-29 cells. nih.gov This shift in the balance towards pro-apoptotic proteins triggers the downstream activation of caspases, ultimately leading to cell death. nih.govnih.gov

The targeted inhibition of Bcl-2 and related anti-apoptotic proteins is a key strategy in modern cancer therapy, and these findings suggest that pyrrolidinone derivatives may function through this important mechanism. nih.govyoutube.com

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov Pyrrolidine (B122466) and pyrrolidinone derivatives have emerged as a promising class of compounds in this area.

A primary target for these compounds is the enoyl-acyl carrier protein reductase, known as InhA. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it an effective target for antimicrobial agents. nih.gov A series of pyrrolidine carboxamides were identified as potent InhA inhibitors through high-throughput screening. nih.gov Structural studies using X-ray crystallography have helped to elucidate how these inhibitors bind to the InhA enzyme. nih.gov

Interestingly, some synthesized pyrrolidinone and pyrrolidine derivatives show activity against M. tb growth even without being potent InhA inhibitors. nih.gov This suggests that these compounds may act through alternative mechanisms or target other essential cellular pathways in the bacterium. nih.govresearchgate.net For example, some studies point towards the MmpL3 protein as a potential, though not necessarily direct, target, as certain MmpL3 mutant strains showed resistance to the compounds. nih.gov Other investigations suggest that some derivatives may perturb iron homeostasis within the mycobacterium. nih.gov

The exploration of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines has also yielded compounds with promising activity against M. tuberculosis H37Rv and other mycobacterial species. nih.gov The ongoing research into these varied mechanisms is critical for developing new and effective treatments for tuberculosis. frontiersin.org

Derivatives of pyrrolidin-2-one and the related pyrrolidine-2,5-dione have been extensively investigated for their anticonvulsant properties in various preclinical animal models. These tests are crucial for determining the potential efficacy of new drug candidates against different types of seizures.

The most common screening models include:

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. nih.govnih.govslideshare.net An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured. slideshare.net Several N-Mannich bases derived from pyrrolidine-2,5-dione showed significant activity in the MEST. nih.gov Similarly, hybrid compounds based on the pyrrolidine-2,5-dione core have demonstrated potent protection in the MES test. nih.govsemanticscholar.org

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. nih.govnih.govslideshare.netmdpi.com PTZ is a GABA antagonist that induces clonic seizures. The ability of a test compound to prevent these seizures indicates its anticonvulsant potential. mdpi.com Some hybrid propanamide derivatives of pyrrolidine-2,5-dione have shown efficacy in this model. nih.gov

6-Hz Psychomotor Seizure Test: This is a model for therapy-resistant partial seizures. nih.gov It uses a low-frequency, high-intensity electrical stimulation to induce a seizure state that is often resistant to conventional antiepileptic drugs. nih.gov Several pyrrolidine-2,5-dione derivatives have shown potent activity in the 6 Hz test. nih.govsemanticscholar.org

Mechanistic studies suggest that the anticonvulsant action of these compounds may be multifactorial. For some of the most active derivatives, the mechanism is thought to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. nih.govnih.gov This modulation of ion channels can reduce neuronal excitability and suppress seizure activity. The broad spectrum of activity seen in these preclinical models suggests that pyrrolidinone-based compounds are promising candidates for the development of new antiepileptic drugs. nih.govmdpi.comdntb.gov.ua

Exploration of Antimicrobial Mechanisms in Bacterial Strains

Beyond their antitubercular activity, pyrrolidinone derivatives have been explored for broader antimicrobial effects against various bacterial strains.

Research has shown that certain 5-oxopyrrolidine derivatives exhibit selective antimicrobial activity, particularly against Gram-positive pathogens. nih.gov In one study, a series of newly synthesized compounds were screened against a panel of multidrug-resistant and clinically significant pathogens. While the compounds generally showed no activity against Gram-negative bacteria, one derivative (compound 21) demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov

Further testing of this compound under anaerobic conditions revealed higher activity against Gram-positive anaerobic pathogens like Clostridioides difficile and Clostridium perfringens compared to Gram-negative anaerobes. nih.gov

The mechanism of action for many broad-spectrum antibiotics, such as those in the β-lactam family (e.g., meropenem), involves the inhibition of bacterial cell wall synthesis. wikipedia.orgwikipedia.org While the precise mechanism for the selective Gram-positive activity of the 5-oxopyrrolidine derivatives is still under investigation, these findings highlight their potential as scaffolds for developing new antimicrobial agents that can target challenging, drug-resistant Gram-positive infections. nih.gov

Computational and Theoretical Studies of 5 2 Fluorophenyl Pyrrolidin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Affinities and Conformations

Molecular docking studies can estimate the binding affinity of 5-(2-Fluorophenyl)pyrrolidin-2-one to various biological targets. This is typically expressed as a docking score or binding energy, with lower energy values indicating a more favorable interaction. For instance, in studies of similar pyrrolidinone-containing compounds, docking scores have been used to rank potential inhibitors of enzymes like the main protease of SARS-CoV-2. d-nb.info The binding energy for such interactions can be significant, for example, a docking study of plitidepsin (B549178) with the main protease of SARS-CoV-2 revealed a binding energy of -137.992 kcal/mol. nih.gov While specific data for this compound is not detailed in the provided results, the methodology is directly applicable. The docking process involves preparing the 3D structures of both the ligand and the target protein and then using a docking program to explore possible binding poses. d-nb.info The results can reveal the most likely conformation of the ligand within the binding site and provide a quantitative estimate of its binding strength. mdpi.com

Below is an example of how binding affinities for different pyrrolidinone derivatives could be presented:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | 14-alpha-sterol demethylase | -6.66 nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | Rubythrine | -5.65 nih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | β-1-3 Glucan binding protein | -4.43 nih.gov |

This table is illustrative and based on a related compound, as specific binding affinity data for this compound was not found in the search results.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Molecular docking can elucidate these interactions in detail. For example, the pyrrolidinone scaffold can participate in hydrogen bonding through its carbonyl oxygen and N-H group. nih.gov The 2-fluorophenyl group can also engage in various interactions. The analysis of docked poses reveals the specific amino acid residues in the target's active site that form these crucial bonds. nih.gov For instance, a study on a related pyrrolidinone derivative showed interactions with several amino acid residues, with leucine (B10760876) being a common residue for hydrogen bond formation across multiple targets. nih.gov

Hydrophobic interactions, where nonpolar parts of the ligand and protein associate to avoid contact with water, are also critical for binding. The phenyl ring of this compound can form such interactions with hydrophobic pockets in a protein's binding site. reading.ac.uk Visualizing the docked complex allows for a detailed examination of these interactions, providing a structural basis for the observed binding affinity. d-nb.info

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational stability and flexibility. nih.gov By simulating the movements of atoms and molecules, MD can reveal how this compound might behave in a biological environment, such as when bound to a protein.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). A stable RMSD value over the simulation time suggests that the system has reached equilibrium and the ligand remains stably bound. nih.gov Lower fluctuations in Rg indicate a more compact and stable protein-ligand complex. nih.gov These simulations can also highlight flexible regions of the molecule and the protein, which can be crucial for biological function and ligand binding. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Geometry Optimization and Electronic Structure Analysis

DFT calculations can be used to determine the most stable three-dimensional structure of this compound, a process known as geometry optimization. nih.gov This provides accurate bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for a detailed analysis of the molecule's electronic structure, including the distribution of electron density and the nature of chemical bonds. nih.gov For instance, in a related molecule, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, DFT calculations revealed that the phenyl and triazole rings are nearly planar, while the pyrrolidine (B122466) ring is non-planar due to the sp3 hybridization of its carbon atoms. nih.gov

HOMO-LUMO Energy Gap Assessment

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. wikipedia.org The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that provides insights into a molecule's chemical reactivity and stability. wikipedia.orgchemrxiv.org

A smaller HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org This can be correlated with the molecule's potential to participate in chemical reactions. DFT calculations are a common method for determining the energies of the HOMO and LUMO and thus the size of the gap. researchgate.netschrodinger.com The HOMO-LUMO gap can also influence a molecule's optical properties, as it relates to the energy of the lowest electronic transition. schrodinger.com

Below is a hypothetical table illustrating the kind of data that can be obtained from DFT calculations for different substituted pyrrolidinones:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrrolidin-2-one | -7.2 | 1.5 | 8.7 |

| 5-Phenylpyrrolidin-2-one (B1266415) | -6.8 | 0.9 | 7.7 |

| This compound | -6.9 | 0.8 | 7.7 |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for the listed compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic structure and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other chemical species, including biological targets. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential (typically colored in shades of red and yellow) is anticipated around the carbonyl oxygen of the pyrrolidinone ring and the fluorine atom on the phenyl ring. These electronegative atoms create electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Conversely, the regions of positive potential (typically colored in shades of blue) are expected to be located around the hydrogen atoms, particularly the one attached to the nitrogen atom of the pyrrolidinone ring. This N-H group represents a potential hydrogen bond donor site. The aromatic protons of the fluorophenyl ring will also exhibit a degree of positive potential. The distribution of these potentials provides a qualitative prediction of the molecule's non-covalent interaction capabilities, which is fundamental in designing its applications in areas like medicinal chemistry and materials science. scipublications.com

In Silico Prediction of Physicochemical Descriptors Relevant to Research Design

The design of research studies involving a chemical compound heavily relies on its physicochemical properties. In silico tools offer a rapid and cost-effective way to predict these properties, aiding in the early stages of compound evaluation. dntb.gov.ua For this compound, while direct experimental data is sparse, its properties can be predicted using computational models. As a close structural analog, the predicted properties of 5-(4-fluorophenyl)pyrrolidin-2-one (B3389027) from established databases can provide valuable insights. uni.lu It is important to note that the ortho-position of the fluorine atom in the target compound, as opposed to the para-position, may lead to differences in steric hindrance and electronic effects.

Below is a table of computationally predicted physicochemical properties for the related compound, 5-(4-fluorophenyl)pyrrolidin-2-one, which serves as a useful reference.

| Property | Predicted Value | Significance in Research Design |

| Molecular Weight | 179.19 g/mol | Influences diffusion rates and is a key parameter in drug-likeness rules. |

| XLogP3 | 1.1 | Predicts the lipophilicity of the compound, affecting its solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Indicates the potential to form hydrogen bonds as a donor, crucial for molecular recognition. |

| Hydrogen Bond Acceptor Count | 2 | Indicates the potential to form hydrogen bonds as an acceptor, influencing interactions with biological targets. |

| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Table 1: Predicted physicochemical properties for the analogous compound 5-(4-fluorophenyl)pyrrolidin-2-one. Data sourced from PubChem and calculated using various computational models. uni.lu

These predicted descriptors are instrumental in designing experiments related to the compound's solubility, formulation, and potential biological activity. For instance, the predicted LogP and TPSA values can guide the selection of appropriate solvent systems and suggest the likelihood of cell membrane permeability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be discussed in the context of the pyrrolidinone scaffold.

QSAR studies on pyrrolidin-2-one derivatives have been conducted for various biological activities, such as antiarrhythmic agents. swissadme.ch In such studies, a set of known active compounds is used to build a model where the biological activity is correlated with a combination of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

For this compound, relevant descriptors for a hypothetical QSAR model could include:

Electronic Descriptors: The presence of the electronegative fluorine atom and the carbonyl group would significantly influence the electronic properties. Descriptors such as the dipole moment and atomic charges on the phenyl and pyrrolidinone rings would likely be important.

Steric Descriptors: The size and shape of the molecule, particularly the spatial arrangement of the fluorophenyl group relative to the pyrrolidinone ring, would be captured by steric parameters.

Hydrophobic Descriptors: The lipophilicity, as estimated by LogP, would play a crucial role in the compound's ability to cross biological membranes and interact with hydrophobic pockets of a target protein.

The development of a robust QSAR model for a series of compounds including this compound would involve synthesizing a library of analogs with variations in substituents on the phenyl and pyrrolidinone rings. By measuring the biological activity of these analogs and calculating a wide range of molecular descriptors, statistical methods such as multiple linear regression or machine learning algorithms could be employed to build a predictive model. Such a model would be invaluable for guiding the synthesis of new, more potent compounds and for understanding the key structural features required for the desired activity. nih.govswissadme.ch

Derivatization and Application of 5 2 Fluorophenyl Pyrrolidin 2 One in Chemical Biology Research

Design and Synthesis of Advanced Pyrrolidin-2-one Hybrids

The design of hybrid molecules, which involves covalently linking two or more pharmacophoric units, is a well-established strategy in drug discovery to develop compounds with improved affinity, selectivity, or modified activity profiles. nih.govmdpi.com The 5-(2-fluorophenyl)pyrrolidin-2-one scaffold serves as a versatile building block for the creation of such advanced hybrids. The synthesis of these hybrids often leverages the reactivity of the pyrrolidin-2-one core, particularly the nitrogen atom, which can be functionalized to introduce diverse molecular fragments.

One common synthetic approach involves the N-alkylation or N-acylation of the pyrrolidin-2-one ring. For instance, derivatives of this compound can be reacted with various alkyl halides or acyl chlorides to append other bioactive moieties. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

A notable method for the synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.gov This method offers a high degree of stereocontrol, which is crucial for biological applications as different stereoisomers can exhibit distinct pharmacological profiles. researchgate.net By employing this methodology, complex pyrrolidine-based hybrids can be constructed with precise control over their three-dimensional structure. nih.gov

The following table summarizes representative synthetic strategies for creating pyrrolidin-2-one hybrids:

| Hybrid Type | Synthetic Strategy | Key Reactants | Potential Application |

| Pyrrolidinone-Thiourea Hybrids | N-acylation followed by reaction with an isothiocyanate | This compound, Chloroacetyl chloride, Aryl isothiocyanate | Antimicrobial, Anticancer |

| Pyrrolidinone-Indole Hybrids | 1,3-Dipolar cycloaddition | Azomethine ylide derived from an indole (B1671886) aldehyde and an amino acid, Alkene | Dual inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase |

| Pyrrolidinone-Oxadiazole Hybrids | Multi-step synthesis involving hydrazide formation and cyclization | This compound derivative, Hydrazine hydrate, Carbon disulfide | Anthelmintic |

Development of Pyrrolidin-2-one Scaffolds as Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the investigation of biological processes and the validation of drug targets. The pyrrolidin-2-one scaffold is an attractive framework for the development of such probes due to its favorable physicochemical properties and its prevalence in bioactive molecules. researchgate.net The 5-(2-fluorophenyl) moiety can contribute to the binding affinity and selectivity of these probes for their target proteins.

The design of a chemical probe based on the this compound scaffold would typically involve the introduction of a reporter group, such as a fluorescent dye or a radioactive isotope, and a reactive group for covalent labeling of the target protein, if desired. The position and nature of these modifications are critical to maintain or enhance the biological activity of the parent molecule.

Computational methods, such as molecular docking, are often employed to guide the design of these probes, predicting how modifications to the scaffold will affect binding to the target protein. These in silico approaches can help prioritize synthetic efforts and increase the likelihood of developing a successful probe.

Key features of pyrrolidin-2-one scaffolds for probe development include:

Stereochemical Complexity : The non-planar nature of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of the target's binding pocket. researchgate.net

Synthetic Tractability : The pyrrolidin-2-one core can be readily modified using a variety of chemical reactions.

Biological Relevance : The scaffold is a known component of many biologically active compounds, increasing the probability of target engagement. nih.gov

Chemical Labeling and Imaging Agent Development

The development of imaging agents for techniques like Positron Emission Tomography (PET) and fluorescence microscopy is crucial for visualizing biological processes in vitro and in vivo. nih.gov The this compound scaffold can be adapted for these applications through the incorporation of suitable isotopes or fluorophores. The fluorine atom already present in the 2-fluorophenyl group can be replaced with the positron-emitting isotope fluorine-18 ([¹⁸F]) for PET imaging.

The synthesis of such radiolabeled probes involves specialized radiochemical techniques. For example, nucleophilic substitution reactions can be used to introduce [¹⁸F]fluoride into a precursor molecule. The development of these imaging agents requires careful optimization of the labeling procedure to achieve high radiochemical yield and purity.

In addition to radioisotopes, fluorescent dyes can be conjugated to the this compound scaffold to create fluorescent probes for microscopy-based assays. nih.gov These probes can be used to study the subcellular localization of a target protein or to monitor changes in its expression levels. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties.

The following table outlines different labeling strategies for developing imaging agents:

| Imaging Modality | Labeling Strategy | Reporter Group | Example Application |

| PET | Nucleophilic [¹⁸F]fluorination | Fluorine-18 | In vivo imaging of receptor density |

| Fluorescence Microscopy | Covalent conjugation of a fluorescent dye | Fluorescein, Rhodamine, or Cyanine dyes | Cellular imaging of target proteins |

| Dual-Modal Imaging | Incorporation of both a radioisotope and a fluorescent dye | e.g., [¹⁸F] and a near-infrared dye | Correlative imaging across different scales |

Exploitation of the Pyrrolidin-2-one Moiety in Complex Molecular Architectures

The pyrrolidin-2-one ring is a valuable building block in the synthesis of more complex molecular architectures, including natural products and their analogs. mdpi.com The stereocenters present in substituted pyrrolidin-2-ones, such as this compound, can be used to control the stereochemistry of subsequent reactions, enabling the construction of intricate three-dimensional structures.

For example, the pyrrolidin-2-one moiety can serve as a key intermediate in the total synthesis of alkaloids or other biologically active natural products. The functional groups on the pyrrolidin-2-one ring can be manipulated to build up the complexity of the molecule step-by-step.

Furthermore, the pyrrolidin-2-one scaffold can be incorporated into larger macrocyclic structures or as a component of a larger polycyclic system. These complex architectures often exhibit unique biological activities that are not present in the individual building blocks. The synthesis of such molecules is a challenging but rewarding area of organic chemistry, with potential applications in the development of new therapeutic agents.